

Application Notes: SM-102 LNP Formulation for In Vivo mRNA Delivery

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Compound of Interest		
Compound Name:	SM-102	
Cat. No.:	B3025710	Get Quote

Introduction The delivery of messenger RNA (mRNA) for therapeutic or vaccination purposes requires a vehicle that can protect the nucleic acid from degradation and facilitate its entry into target cells. Lipid nanoparticles (LNPs) have emerged as the leading platform for in vivo mRNA delivery, exemplified by their use in the Moderna COVID-19 vaccine.[1][2] **SM-102** is a synthetic, ionizable amino lipid that is a critical component of these LNPs.[1][3] At a low pH (e.g., during formulation), the amine group of **SM-102** becomes protonated, allowing it to electrostatically bind the negatively charged mRNA backbone.[1] At physiological pH (~7.4), **SM-102** is nearly neutral, reducing toxicity and preventing aggregation in the bloodstream.[1][4] Upon cellular uptake via endocytosis, the LNP is trafficked into acidic endosomes.[5] The drop in pH protonates **SM-102**, which is thought to disrupt the endosomal membrane, allowing the mRNA cargo to escape into the cytoplasm for translation.[4][6]

These notes provide a comprehensive overview and detailed protocols for the formulation, characterization, and in vivo application of **SM-102**-based LNPs for mRNA delivery.

Data Summary

Quantitative data from representative studies are summarized below for easy comparison.

Table 1: Typical **SM-102** LNP Formulation Composition This table outlines the standard molar ratios of lipids used in **SM-102** LNP formulations, as widely reported for mRNA delivery platforms like the Moderna COVID-19 vaccine.[3][7][8][9]



Component	Molar Ratio (%)	Function
SM-102	50	lonizable cationic lipid; complexes with mRNA and facilitates endosomal escape. [1][6]
DSPC	10	Helper phospholipid; provides structural integrity to the nanoparticle.[2][10]
Cholesterol	38.5	Helper lipid; stabilizes the LNP structure and aids in membrane fusion.[2][4][5]
DMG-PEG 2000	1.5	PEGylated lipid; controls particle size and prevents aggregation during formation and storage.[2]

Table 2: Expected Physicochemical Characteristics of **SM-102** LNPs The physical properties of LNPs are critical for their stability and biological function.[11] The following are typical characterization values for **SM-102** LNPs formulated for in vivo use.

Parameter	Typical Value	Method of Analysis
Mean Particle Size (Z-average)	80 - 120 nm	Dynamic Light Scattering (DLS)
Polydispersity Index (PDI)	< 0.2	Dynamic Light Scattering (DLS)[12]
mRNA Encapsulation Efficiency (EE)	> 90%	RiboGreen Assay[10][13][14]
Zeta Potential	Near-neutral at pH 7.4	Electrophoretic Light Scattering (ELS)[15]



Table 3: Example Parameters for In Vivo Efficacy Studies This table provides example parameters for an in vivo study in mice to assess the protein expression from LNP-delivered mRNA encoding a reporter like Firefly Luciferase (Fluc).

Parameter	Example Value	Notes
Animal Model	BALB/c or C57BL/6 mice	Commonly used strains for immunology and gene delivery studies.[7][15]
mRNA Cargo	Firefly Luciferase (Fluc) mRNA	Allows for non-invasive, quantitative tracking of protein expression via bioluminescence.[12][15]
Dose	0.5 - 5 μg mRNA per mouse	The dose can be optimized depending on the target tissue and desired expression level. [12][15]
Route of Administration	Intramuscular (I.M.)	Standard route for vaccination; leads to strong local and systemic immune responses. [14][16][17]
Efficacy Readout	In Vivo Imaging System (IVIS)	Bioluminescence imaging performed at time points like 6, 24, and 48 hours post-injection.[15][17]

Experimental Protocols

Protocol 1: Formulation of SM-102 LNPs via Microfluidic Mixing

This protocol describes the formulation of mRNA-LNPs using a microfluidic mixing device, which enables rapid and reproducible production of nanoparticles with controlled size.[8][18]

1.1. Reagent Preparation:



Lipid-Ethanol Phase:

- Prepare individual stock solutions of SM-102, DSPC, Cholesterol, and DMG-PEG 2000 in absolute ethanol.[3][9] Note: Cholesterol may require gentle warming to fully dissolve.[9]
- In a sterile glass vial, combine the lipid stock solutions to achieve the desired molar ratio (50:10:38.5:1.5).[8][19]
- Add absolute ethanol to reach a final total lipid concentration of 10-20 mg/mL.
- Ensure the final lipid mixture is a clear, homogenous solution. Vortex or gently heat if necessary.[19]
- mRNA-Aqueous Phase:
 - Thaw the mRNA stock solution on ice to maintain its integrity.[19]
 - Dilute the mRNA in a sterile, RNase-free aqueous buffer. A 10-50 mM citrate buffer at pH
 4.0 is commonly used.[8][12][19] The acidic pH ensures the SM-102 lipid is protonated for efficient mRNA complexation.
 - The final mRNA concentration will depend on the target lipid:mRNA weight ratio (typically 10:1 to 20:1) and the flow rates used.[16]

1.2. Microfluidic Mixing:

- Set up the microfluidic mixing system (e.g., NanoAssemblr Ignite) according to the manufacturer's instructions.
- Load the lipid-ethanol solution into the 'organic' phase inlet syringe.
- Load the mRNA-aqueous solution into the 'aqueous' phase inlet syringe.
- Set the Flow Rate Ratio (FRR) of the aqueous phase to the organic phase. An FRR of 3:1 is standard.[8][12]
- Set the Total Flow Rate (TFR). A TFR of 12 mL/min is a common starting point, but can be adjusted to fine-tune particle size.[3]



- Initiate the mixing process. The two streams will converge in the microfluidic cartridge, causing the lipids to precipitate and self-assemble around the mRNA cargo, forming LNPs.
 [18]
- Collect the resulting LNP dispersion from the outlet into a sterile tube. The solution will appear milky.
- 1.3. Downstream Processing (Purification):
- To remove ethanol and raise the pH to a physiological level, the collected LNP dispersion must be buffer-exchanged.
- Dialyze the LNP solution against sterile 1x Phosphate-Buffered Saline (PBS) at pH 7.4.[3]
 Use a dialysis cassette with an appropriate molecular weight cutoff (e.g., 10,000 MWCO).
 [16]
- Perform dialysis at 4°C, changing the PBS bath at least twice over a period of 12-24 hours to ensure complete buffer exchange.[16][19]
- After dialysis, recover the purified LNP solution and sterile-filter it through a 0.2 μm filter.[3]
- Store the final LNP formulation at 4°C for short-term use. For long-term storage, freezing at
 -20°C or -80°C is required, though stability should be validated.[2][20]

Protocol 2: Physicochemical Characterization of LNPs

- 2.1. Size and Polydispersity Index (PDI) Measurement:
- Dilute a small aliquot of the purified LNP solution in 1x PBS (pH 7.4).
- Analyze the sample using a Dynamic Light Scattering (DLS) instrument.
- Record the Z-average diameter for particle size and the PDI value, which indicates the width
 of the size distribution. A PDI < 0.2 is desirable for a homogenous population.[12]
- 2.2. mRNA Encapsulation Efficiency (EE) Measurement:



- The Quant-iT RiboGreen RNA assay is commonly used to determine the amount of encapsulated mRNA.[10]
- Prepare two sets of samples from the LNP formulation.
- In the first set, add RiboGreen reagent directly to the diluted LNPs. The fluorescence measured corresponds to unencapsulated, free mRNA.
- In the second set, first lyse the LNPs by adding a surfactant like Triton X-100 (0.5-1% final concentration) to release all the encapsulated mRNA. Then, add the RiboGreen reagent. The fluorescence measured corresponds to the total mRNA.
- Calculate the Encapsulation Efficiency (%) using the formula: EE (%) = (Total Fluorescence -Free mRNA Fluorescence) / Total Fluorescence * 100

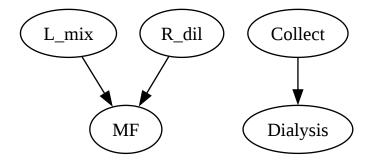
Protocol 3: In Vivo Administration and Efficacy Assessment

- 3.1. Animal Handling and Dosing:
- All animal procedures must be performed in accordance with institutional guidelines for animal care and use.
- Dilute the LNP formulation in sterile, pyrogen-free 1x PBS to the desired final concentration for injection.
- For intramuscular (I.M.) injection, administer 50 μL of the LNP solution into the gastrocnemius muscle of an anesthetized mouse using an insulin syringe.[14] A typical dose is 1 μg of Fluc mRNA per mouse.[14][15]
- 3.2. Bioluminescence Imaging:
- At desired time points post-injection (e.g., 6, 24, 48 hours), administer D-luciferin substrate to the mice via intraperitoneal (I.P.) injection.
- After a short incubation period (10-15 minutes), anesthetize the mice and place them in an In Vivo Imaging System (IVIS).



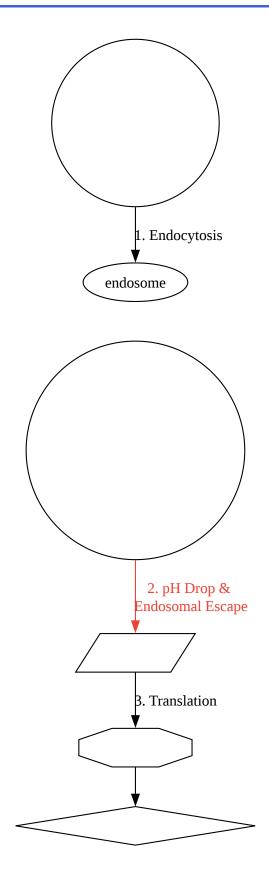
- Acquire bioluminescence images. The light intensity (measured in radiance, e.g., p/sec/cm²/sr) is proportional to the amount of luciferase protein expressed.[17]
- Use imaging software to define a Region of Interest (ROI) over the injection site and quantify the signal.

Visualizations



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